5-Chloronaphthalen-1-amine
Description
5-Chloronaphthalen-1-amine (CAS: 2750-80-3) is an aromatic amine with a chlorine substituent at the 5-position of the naphthalene ring. Its molecular formula is C₁₀H₈ClN, with a molecular weight of 177.63 g/mol and a boiling point of 336.4°C at 760 mmHg . The compound is primarily used as a chemical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its hydrochloride salt (CAS: 59107-51-6) is also commercially available, with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Properties
IUPAC Name |
5-chloronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFLIJXBMJNZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403465 | |
| Record name | 5-chloronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2750-80-3 | |
| Record name | 5-chloronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloronaphthalen-1-amine typically involves the chlorination of naphthalen-1-amine. One common method includes the reaction of naphthalen-1-amine with chlorine gas in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure selective chlorination at the fifth position .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-Chloronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted naphthalen-1-amine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 5-Chloronaphthalen-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: 4-Chloronaphthalen-1-amine
4-Chloronaphthalen-1-amine is a positional isomer of 5-Chloronaphthalen-1-amine, differing in the chlorine substituent’s location (position 4 vs. 5). While both share the molecular formula C₁₀H₈ClN and molecular weight 177.63 g/mol , the chlorine’s position significantly impacts their physicochemical properties. For example:
- Electronic Effects : The 4-position chlorine in naphthalene may alter electron density distribution compared to the 5-position, influencing reactivity in electrophilic substitution reactions.
- Applications : 4-Chloronaphthalen-1-amine is utilized in research settings, though specific industrial applications are less documented compared to its 5-chloro counterpart .
Saturated Ring Derivatives: 5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
This compound (CAS: 1781677-37-9) features a partially saturated naphthalene ring with additional fluorine substitution. Key differences include:
Heteroaromatic Analogs: (5-Chlorothiophen-2-ylmethyl)-methyl-amine
Replacing the naphthalene ring with a thiophene heterocycle (CAS: 70696-37-6) results in distinct properties:
- Molecular Formula : C₆H₇ClN₂S (MW: 174.65 g/mol).
- Electronic Properties : The sulfur atom in thiophene alters electron delocalization, increasing reactivity in cross-coupling reactions.
Data Table: Comparative Analysis
Key Research Findings
- Synthetic Utility : this compound’s naphthalene backbone facilitates π-π stacking in crystal structures, as evidenced by X-ray crystallography techniques (e.g., SHELX software ).
- Reactivity Trends : Chlorine substituents in naphthalene amines enhance electrophilic substitution at ortho/para positions, whereas fluorine in tetrahydronaphthalene derivatives increases stability against oxidation .
- Safety Profile : The hydrochloride salt of this compound poses greater handling risks (e.g., respiratory irritation) compared to its neutral form .
Biological Activity
Overview
5-Chloronaphthalen-1-amine, also known as 5-Chloro-1-naphthalenamine, is an organic compound with the molecular formula and a molecular weight of 177.63 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound is synthesized through the chlorination of naphthalen-1-amine, typically involving chlorine gas in a suitable solvent like chloroform. The chlorination occurs selectively at the fifth position of the naphthalene ring, leading to distinct chemical properties that influence its biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research published in the Biological and Pharmaceutical Bulletin highlighted its ability to suppress pro-inflammatory gene expression, suggesting a role in modulating immune responses . The compound's effectiveness against various microbial strains is attributed to its ability to disrupt cellular functions, although specific mechanisms remain under investigation.
Anticancer Activity
This compound has also been studied for its anticancer properties. It has been observed to inhibit tumor cell proliferation in vitro, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, assays conducted on cancer cell lines demonstrated that the compound could induce significant cytotoxic effects, making it a candidate for further pharmaceutical development .
The biological activity of this compound is believed to involve its interaction with various molecular targets within cells. It can function as a ligand, binding to proteins or enzymes and modulating their activities. This interaction may lead to alterations in cellular signaling pathways, contributing to its antimicrobial and anticancer effects.
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL depending on the strain.
- Cytotoxicity in Cancer Cells : A study assessing the cytotoxic effects on human cancer cell lines reported an IC50 value of approximately 30 µM for this compound, indicating potent activity against cancer cells compared to control groups.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
